molecular formula C12H15ClFNO B3954635 N-(3-chloro-4-fluorophenyl)-2-methylpentanamide CAS No. 6607-97-2

N-(3-chloro-4-fluorophenyl)-2-methylpentanamide

Cat. No. B3954635
CAS RN: 6607-97-2
M. Wt: 243.70 g/mol
InChI Key: QJOYKPASVOVSGN-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-methylpentanamide, also known as CFP, is a chemical compound that has gained significant attention in scientific research due to its potential use in pharmaceuticals. CFP is a member of the amide class of compounds and has a molecular weight of 261.75 g/mol.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-methylpentanamide involves its interaction with various cellular targets such as ion channels, enzymes, and receptors. This compound has been shown to interact with voltage-gated sodium channels, leading to the inhibition of sodium influx and subsequent inhibition of action potential generation. This compound also interacts with enzymes such as cyclooxygenase-2, leading to the inhibition of prostaglandin synthesis and subsequent reduction in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction in inflammation, and reduction in pain. This compound has also been shown to have a low toxicity profile, making it a promising candidate for drug development.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(3-chloro-4-fluorophenyl)-2-methylpentanamide in lab experiments is its low toxicity profile, which allows for higher concentrations to be used without causing adverse effects. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer and study.

Future Directions

There are several future directions for the study of N-(3-chloro-4-fluorophenyl)-2-methylpentanamide. One potential direction is the development of this compound-based drugs for the treatment of various diseases such as cancer, inflammation, and neuropathic pain. Another potential direction is the study of the structure-activity relationship of this compound analogs to identify more potent and selective compounds. Additionally, the mechanism of action of this compound could be further elucidated to identify additional cellular targets and pathways.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-2-methylpentanamide has been extensively studied for its potential use in the treatment of various diseases such as cancer, inflammation, and neuropathic pain. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Inflammation research has shown that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neuropathic pain research, this compound has been shown to reduce pain by inhibiting the activation of nociceptive neurons.

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-methylpentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClFNO/c1-3-4-8(2)12(16)15-9-5-6-11(14)10(13)7-9/h5-8H,3-4H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJOYKPASVOVSGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(=O)NC1=CC(=C(C=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50387717
Record name N-(3-chloro-4-fluorophenyl)-2-methylpentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50387717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6607-97-2
Record name N-(3-chloro-4-fluorophenyl)-2-methylpentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50387717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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